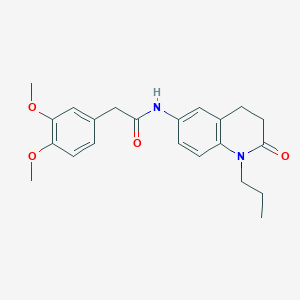
2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.47 g/mol
The compound features a tetrahydroquinoline core substituted with a 3,4-dimethoxyphenyl group and an acetamide functional group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth by targeting various cellular pathways involved in cancer progression.
- Antioxidant Properties : The presence of methoxy groups is known to enhance the electron-donating ability of the compound, potentially leading to increased antioxidant activity.
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
Anticancer Activity
A study evaluating a series of tetrahydroquinoline derivatives reported significant cytotoxic effects against various cancer cell lines. Specifically, compounds related to this compound demonstrated selective toxicity towards breast and lung cancer cells. The observed IC50 values for these compounds ranged from 5 to 15 µM depending on the cell line tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MCF7 | 10 |
| 2b | A549 | 8 |
| 2c | HeLa | 12 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.
| Sample | DPPH Scavenging (%) at 100 µg/mL |
|---|---|
| Compound | 78 |
| Ascorbic Acid | 85 |
Case Studies
- Study on Antitumor Mechanism : A recent study investigated the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death. The study highlighted the role of the methoxy groups in enhancing binding affinity to target proteins involved in apoptosis regulation.
- Neuroprotective Study : Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neurodegeneration. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and modulating neuroinflammatory responses.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-11-24-18-8-7-17(14-16(18)6-10-22(24)26)23-21(25)13-15-5-9-19(27-2)20(12-15)28-3/h5,7-9,12,14H,4,6,10-11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHOEZUUOLLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














